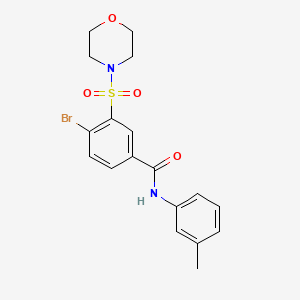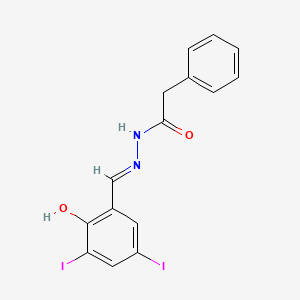![molecular formula C19H21N3O3 B6104984 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B6104984.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide, also known as MPX-004, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPX-004 is a pyrrolidine derivative that has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has been found to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of pro-inflammatory and pro-cancer signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical models, this compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of genes involved in inflammation and cancer. This compound has also been found to have a good safety profile and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. This compound has also been found to have a good safety profile, which is important for the development of drugs with minimal side effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide. One direction is to further investigate the mechanism of action of this compound and its downstream targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the efficacy of this compound in vivo needs to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the development of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of inflammation and cancer.
Conclusion:
In conclusion, this compound is a novel compound with potent anti-inflammatory and anti-cancer properties. The synthesis method of this compound involves the condensation of 4-methoxyphenethylamine with 3-pyrrolidinone followed by the reaction with nicotinoyl chloride. This compound inhibits the production of pro-inflammatory cytokines and chemokines, induces cell cycle arrest and apoptosis in cancer cells, and has a good safety profile. The future directions for the research on this compound include further investigation of its mechanism of action, optimization of the synthesis method, evaluation of its efficacy in vivo, and development of derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide involves the condensation of 4-methoxyphenethylamine with 3-pyrrolidinone followed by the reaction with nicotinoyl chloride. The final product is obtained through purification and crystallization. The yield of the synthesis is around 60-70%, and the purity of the compound is above 95%.
Applications De Recherche Scientifique
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide has been extensively studied in preclinical models for its anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-6-4-14(5-7-17)8-10-22-13-16(11-18(22)23)21-19(24)15-3-2-9-20-12-15/h2-7,9,12,16H,8,10-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPKMVBJSHVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)


![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)


![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6104990.png)